molecular formula C36H37ClN4O B1199155 Limbritol CAS No. 51248-68-1

Limbritol

货号: B1199155
CAS 编号: 51248-68-1
分子量: 577.2 g/mol
InChI 键: HWUQNMWCGWKUCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Limbritol is a combination pharmaceutical agent comprising amitriptyline (a tricyclic antidepressant, TCA) and chlordiazepoxide (a benzodiazepine). This dual-action formulation is primarily indicated for managing comorbid depression and anxiety disorders, leveraging the antidepressant effects of amitriptyline and the anxiolytic properties of chlordiazepoxide . This compound has been marketed under various brand names, including Limbitrol and Limbival, and is part of a broader class of psychotropic combination therapies .

属性

CAS 编号

51248-68-1

分子式

C36H37ClN4O

分子量

577.2 g/mol

IUPAC 名称

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine

InChI

InChI=1S/C20H23N.C16H14ClN3O/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h3-6,8-12H,7,13-15H2,1-2H3;2-9,21H,10H2,1H3

InChI 键

HWUQNMWCGWKUCY-UHFFFAOYSA-N

SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31

规范 SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31

同义词

amitriptyline - chlordiazepoxide
amitriptyline hydrochloride, chlordiazepoxide drug combination
amitriptyline, chlordiazepoxide drug combination
Limbitrol
Limbritol

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Limbritol belongs to a category of combination drugs that pair TCAs with other psychotropic agents. Below is a detailed comparison with structurally and functionally similar compounds:

Structural Analogues

2.1.1. Mutabon (Amitriptyline + Perphenazine)
  • Components : Amitriptyline (TCA) + Perphenazine (antipsychotic).
  • Therapeutic Use : Targets depression accompanied by psychotic symptoms (e.g., delusions, hallucinations).
  • Key Differences :
    • The addition of perphenazine introduces antipsychotic effects, increasing efficacy in psychotic depression but raising risks of extrapyramidal side effects (e.g., tremors, rigidity) .
    • Unlike this compound, which focuses on anxiety, Mutabon addresses psychosis, reflecting distinct clinical applications.
2.1.2. Nobritol (Amitriptyline + Medazepam)
  • Components : Amitriptyline (TCA) + Medazepam (benzodiazepine).
  • Therapeutic Use : Similar to this compound, intended for depression with anxiety.
  • Key Differences :
    • Medazepam, a longer-acting benzodiazepine, may offer prolonged anxiolytic effects compared to chlordiazepoxide.
    • Variations in benzodiazepine metabolism (e.g., half-life, active metabolites) could influence dosing frequency and dependency risks .

Functional Analogues

2.2.1. Diazepam-Based Combinations (e.g., Amitrac-CZ)
  • Components : Amitriptyline + Diazepam (benzodiazepine).
  • Therapeutic Use : Anxiety-depression synergy.
  • Key Differences :
    • Diazepam’s rapid onset and shorter half-life may suit acute anxiety management, contrasting with chlordiazepoxide’s gradual effect .

Tabular Comparison

Compound Components Therapeutic Class Primary Indications Notable Side Effects Reference
This compound Amitriptyline + Chlordiazepoxide TCA + Benzodiazepine Depression with anxiety Sedation, dependency risks
Mutabon Amitriptyline + Perphenazine TCA + Antipsychotic Psychotic depression Extrapyramidal symptoms, weight gain
Nobritol Amitriptyline + Medazepam TCA + Benzodiazepine Depression with anxiety Prolonged sedation, metabolic variability

Clinical Considerations

  • Efficacy : this compound’s dual mechanism may enhance outcomes in anxiety-driven depression, whereas Mutabon is reserved for psychotic subtypes.
  • Safety : Benzodiazepines (e.g., chlordiazepoxide, medazepam) pose dependency risks, necessitating short-term use. Perphenazine combinations require monitoring for movement disorders.
  • chlordiazepoxide) may influence dosing schedules .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。